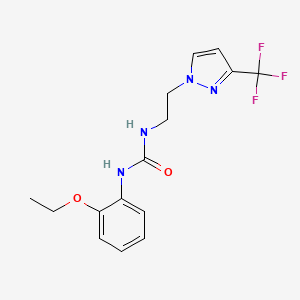
1-(2-ethoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-ethoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C15H17F3N4O2 and its molecular weight is 342.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-ethoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the compound's synthesis, biological activity, structure-activity relationships, and potential therapeutic applications based on diverse research findings.
Synthesis and Structure-Activity Relationships
The compound belongs to a class of dual inhibitors that combine a pyrazole moiety with a urea pharmacophore. Research has shown that modifications to the molecular structure can significantly affect biological activity. For instance, variations in substituents on the pyrazole ring have been linked to changes in inhibitory potency against cyclooxygenase (COX) enzymes and soluble epoxide hydrolase (sEH) .
Key Modifications
- Trifluoromethyl Substitution : The introduction of a trifluoromethyl group (CF₃) at specific positions on the pyrazole ring has been shown to enhance biological activity. However, its placement is critical; for example, placing it at the meta position can restore COX-2 inhibition while reducing sEH inhibition .
- Linker Length : Increasing the length of the linker between the pyrazole and urea moieties has demonstrated improved sEH inhibitory activity, highlighting the importance of spatial arrangement in these compounds .
Inhibitory Effects
This compound exhibits notable inhibitory effects on COX-2 and sEH enzymes, which are involved in inflammatory processes. The compound has been evaluated using both in vitro and in vivo models.
Anti-inflammatory and Analgesic Effects
In vivo studies have demonstrated that compounds with similar structures exhibit anti-allodynic effects in pain models induced by lipopolysaccharide (LPS). For instance, certain derivatives showed enhanced efficacy compared to traditional COX inhibitors like celecoxib .
Case Studies
Several studies have explored the pharmacological profiles of compounds related to this compound:
- Dual Inhibition Study : A study focused on a series of dual inhibitors revealed that compounds with both COX-2 and sEH inhibitory activities provided better pain relief than single-target drugs. This suggests a synergistic effect when both pathways are inhibited .
- Antimicrobial Activity : Related pyrazole derivatives have shown promising antimicrobial properties against Gram-positive bacteria, indicating potential applications beyond anti-inflammatory effects .
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c1-2-24-12-6-4-3-5-11(12)20-14(23)19-8-10-22-9-7-13(21-22)15(16,17)18/h3-7,9H,2,8,10H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZKWHYLPMISNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














